REACTION_CXSMILES
|
C([O:5][C:6](=[O:16])[CH2:7][N:8]1[CH2:13][CH2:12][CH2:11][N:10]([CH3:14])[C:9]1=[O:15])(C)(C)C.C(O)(C(F)(F)F)=O>ClCCl>[CH3:14][N:10]1[CH2:11][CH2:12][CH2:13][N:8]([CH2:7][C:6]([OH:16])=[O:5])[C:9]1=[O:15]
|
Name
|
|
Quantity
|
0.09 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(CN1C(N(CCC1)C)=O)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at ambient temperature for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then evaporated to dryness in vacuo
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(N(CCC1)CC(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.68 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 1012.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |